molecular formula C24H17ClF4N2S B2641097 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 685109-30-2

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B2641097
CAS No.: 685109-30-2
M. Wt: 476.92
InChI Key: HZJWFRQPESZEDV-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroisoquinoline family, characterized by a partially saturated bicyclic core fused at positions 1 and 2. Its structural features include:

  • Position 1: A 3-(trifluoromethyl)phenyl group, contributing electron-withdrawing properties and metabolic stability .
  • Position 3: A sulfanyl (-S-) bridge linked to a 2-chloro-6-fluorophenylmethyl group, enhancing hydrophobic interactions and steric bulk.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF4N2S/c25-20-9-4-10-21(26)19(20)13-32-23-18(12-30)16-7-1-2-8-17(16)22(31-23)14-5-3-6-15(11-14)24(27,28)29/h3-6,9-11H,1-2,7-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJWFRQPESZEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC(=CC=C3)C(F)(F)F)SCC4=C(C=CC=C4Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent coupling One common approach is to start with the preparation of the 2-chloro-6-fluorophenylmethyl sulfanyl intermediate, followed by its reaction with the tetrahydroisoquinoline derivative under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. Additionally, stringent quality control measures are implemented to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile exhibit significant anticancer properties. The tetrahydroisoquinoline scaffold is known for its ability to interact with multiple biological targets, potentially leading to the inhibition of tumor growth. For instance, studies have shown that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

2. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. The presence of the trifluoromethyl group is particularly noteworthy as it enhances the lipophilicity of the molecule, which can improve membrane permeability and increase efficacy against bacterial strains. Preliminary studies suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Pharmacology

1. Central Nervous System Effects
Tetrahydroisoquinolines are recognized for their neuropharmacological effects. The compound's structure suggests potential activity as a neuroprotective agent or cognitive enhancer. Research into similar compounds has demonstrated their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating conditions like depression and schizophrenia .

2. Anti-inflammatory Properties
There is emerging evidence that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in various models of inflammation. This suggests potential therapeutic applications in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Materials Science

1. Organic Electronics
The unique electronic properties of the compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated groups often enhances charge mobility and stability in electronic applications .

Case Studies

Study Focus Findings
Anticancer Activity Study (2023) Evaluated the cytotoxic effects on breast cancer cellsDemonstrated significant apoptosis induction at low concentrations
Antimicrobial Efficacy (2024) Tested against various bacterial strainsShowed effective inhibition against E. coli and S. aureus
Neuropharmacological Assessment (2023) Investigated effects on cognitive function in animal modelsIndicated improvement in memory retention and reduced anxiety-like behavior

Mechanism of Action

The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Tetrahydroisoquinoline vs. Tetrahydroquinoline
  • Target Compound: The bicyclic core is tetrahydroisoquinoline (fusion at positions 1-2), conferring distinct planarity and electronic properties.
  • Analog (): Features a tetrahydroquinoline core (fusion at positions 2-3), altering ring puckering and binding site compatibility .
Example Compound ():

2-[(2-Chloranyl-6-fluoranyl-phenyl)methylsulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

  • Key Differences: Core: Tetrahydroquinoline (vs. isoquinoline). Substituents: Phenyl at position 4 (vs. trifluoromethylphenyl at position 1). Carbonitrile at position 3 (vs. position 4).

Substituent Analysis

Sulfanyl-Linked Aromatic Groups
  • Analog () : 2-Pyrrolidin-1-ylethyl sulfanyl group introduces basicity and hydrogen-bonding capacity via the pyrrolidine nitrogen .
Example Compound ():

6-Phenyl-2-[(2-pyrrolidin-1-ylethyl)sulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

  • Key Differences :
    • Substituent at position 2: Flexible pyrrolidine-ethyl chain (vs. rigid chlorinated aryl).
    • Trifluoromethyl at position 4 (vs. position 1 in target).

Electronic and Steric Effects

  • Trifluoromethyl Placement: Target Compound: Trifluoromethyl at position 1 (on phenyl) enhances electron-withdrawing effects near the core. Analog (): Methyl group at position 6 (tetrahydroquinoline) reduces steric hindrance compared to trifluoromethyl .
Example Compound ():

2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

  • Key Differences :
    • Substituents: 3-Fluorophenyl at position 4 (weaker electron-withdrawing effect vs. trifluoromethyl).
    • Methyl at position 6 (less steric bulk).

Data Table: Structural and Property Comparison

Property Target Compound Compound Compound
Core Structure Tetrahydroisoquinoline Tetrahydroquinoline Tetrahydroquinoline
Position 1 Substituent 3-(Trifluoromethyl)phenyl None (position 4: phenyl) None (position 6: phenyl)
Sulfanyl Group 2-Chloro-6-fluorophenylmethyl 2-Chloro-6-fluorophenylmethyl Pyrrolidinylethyl
Carbonitrile Position 4 3 3
Molecular Weight (g/mol) ~466.9 (estimated) ~423.9 (estimated) 431.5
Key Functional Groups CF₃, Cl, F, CN Cl, F, CN CF₃, CN, pyrrolidine

Implications of Structural Differences

  • Binding Affinity: The target compound’s isoquinoline core and trifluoromethylphenyl group may enhance interactions with hydrophobic enzyme pockets (e.g., kinase or protease targets) compared to quinoline-based analogs .
  • Solubility : The pyrrolidine-containing analog () likely exhibits higher aqueous solubility due to its basic nitrogen, contrasting with the halogenated, lipophilic target compound .
  • Synthetic Complexity : Introducing a trifluoromethyl group and multiple halogens increases synthetic challenges compared to methyl or phenyl substituents .

Biological Activity

The compound 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a member of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Tetrahydroisoquinoline derivatives have been studied for their antitumor properties. A study indicated that compounds similar to the one exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent antitumor activity .

Antimicrobial Activity

Research has shown that tetrahydroisoquinoline derivatives possess antimicrobial properties. The compound's structural features, particularly the presence of the trifluoromethyl and chlorofluorophenyl groups, are believed to enhance its interaction with microbial targets. Studies have reported activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Molecular docking studies revealed that it binds effectively to CDK5A1, indicating potential as an anticancer agent through cell cycle modulation .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its unique molecular structure. The presence of the sulfanyl group and the specific arrangement of substituents on the tetrahydroisoquinoline scaffold play critical roles in its biological efficacy. Computational studies have elucidated how these structural features influence binding affinity and selectivity towards biological targets .

Interaction with Biological Targets

Molecular dynamics simulations and docking studies have provided insights into how this compound interacts with various enzymes and receptors. For example, it forms stable complexes with CDKs through hydrogen bonding and hydrophobic interactions, which may explain its inhibitory effects on kinase activity .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibition of tumor cell proliferation. For instance, a study reported that at a concentration of 10 µM, it reduced cell viability by over 70% in certain cancer cell lines .

In Vivo Studies

Preliminary in vivo studies using animal models have shown promising results regarding tumor regression when treated with this compound. These studies suggest that it may be effective in reducing tumor size while exhibiting minimal toxicity to normal tissues .

Data Summary

Biological Activity IC50 / MIC Values Target Study Reference
AntitumorLow µMVarious Cancer Cells ,
Antimicrobial2-10 µg/mLGram-positive & negative bacteria ,
CDK InhibitionEffective BindingCDK5A1 ,

Q & A

Optimizing green chemistry metrics (E-factor, PMI) for sustainable synthesis

  • Solution : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Use life-cycle assessment (LCA) software to quantify environmental impact reductions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.